molecular formula C12H20N4O2 B2903618 tert-butyl 7-amino-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-5-carboxylate CAS No. 2309465-62-9

tert-butyl 7-amino-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-5-carboxylate

Cat. No.: B2903618
CAS No.: 2309465-62-9
M. Wt: 252.318
InChI Key: XJIHOWQDWQYNKC-UHFFFAOYSA-N
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Description

Tert-Butyl 7-amino-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-5-carboxylate is a chemically versatile scaffold designed for drug discovery and medicinal chemistry research. This compound features a bifunctional architecture, combining a pyrazolo[1,5-a][1,4]diazepine core with a tert-butyloxycarbonyl (Boc) protecting group and a primary amine. The Boc group enhances molecular stability and can be selectively deprotected to reveal a secondary amine, a valuable handle for further synthetic elaboration . The primary amine at the 7-position serves as a key reactive site, allowing researchers to introduce a wide array of sulfonamides, amides, urea, or other functional groups through straightforward coupling reactions. This capability is crucial for constructing diverse compound libraries for structure-activity relationship (SAR) studies. Compounds based on the 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine pharmacophore have demonstrated significant therapeutic potential. Published research and patents highlight their application as potent and selective inhibitors of ROS1 kinase . ROS1 is a receptor tyrosine kinase, and its fusion proteins are recognized oncogenic drivers in several cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer . Inhibiting ROS1 has been shown to negatively affect the proliferation of cancer cells harboring ROS1 fusions, making this scaffold a valuable starting point for developing novel anticancer agents . The synthetic route to such scaffolds has been described in the literature, often starting from commercially available materials and proceeding through a scalable synthesis to ensure consistent supply for research campaigns . This reagent is intended for use by qualified researchers to develop new chemical entities and biological probes. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 7-amino-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-6-9(13)7-16-10(8-15)4-5-14-16/h4-5,9H,6-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIHOWQDWQYNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN2C(=CC=N2)C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-amino-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate typically involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions. The intermediate carboxylic acids formed are then converted to the corresponding tert-butyl carboxylates. Subsequent hydrogenation on a 10% Pd/C catalyst at 100°C and 25 atm yields the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 7-amino-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the formation of alcohols or amines.

Scientific Research Applications

Based on the search results, here's what is known about the applications of tert-butyl 7-amino-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-5-carboxylate:

General Information
this compound is a specialty chemical with the CAS number 55713-33-2 and the formula C12H20N4O2C_{12}H_{20}N_4O_2 . Synonyms include 2309465-62-9, this compound, CS-0159415, EN300-6748493, Tert-butyl 7-amino-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate, tert-Butyl 7-amino-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate .

Potential Applications

  • Synthesis of Fused Heterocycles: This compound can be used in the synthesis of tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives, which have a variety of biological activities .
  • Anti-inflammatory Drug Development: Pyrazolo[1,5-a]quinazoline derivatives, which are related compounds, are being explored for their anti-inflammatory properties . Some have shown micromolar binding affinities for JNK1, JNK2, and JNK3, suggesting potential for developing anti-inflammatory drugs targeting MAPKs .
  • GABAA Receptor Modulation: Pyrazolo[1,5-a]quinazolines have been investigated for their binding affinity to GABAA receptors . This suggests potential applications in treating anxiety and other neurological disorders.

Related Research Areas

  • mGlu 5 Receptor Positive Allosteric Modulators: Dihydropyrazolo[1,5-a]pyrazin-4-one derivatives have been reported as mGlu 5 receptor-positive allosteric modulators, which may have efficacy in preclinical models of schizophrenia .
  • EGFR/BRAF V600E Inhibitors: Dihydropyrazino[1,2-a]indole-1,4-dione derivatives have been reported to act as dual EGFR/BRAF V600E inhibitors .

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Pyrazolo[1,5-a]pyrimidine Derivatives
  • Example : tert-Butyl 5-(4'-carbamoylbiphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (Compound 134, )
    • Key Differences :
  • Core Structure : Pyrimidine ring replaces diazepine, reducing ring strain but altering electron distribution.
  • Synthesis: Suzuki-Miyaura coupling with PdCl₂·dppf yields 82% product .
Imidazo/Triazolo-Fused Derivatives
  • Example : tert-Butyl 5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate (CAS 374795-76-3, )
    • Key Differences :
  • Functionality: Lacks the amino group, reducing hydrogen-bonding capacity.

Functional Group Variations

Amino Group Positional Isomers
  • Example: tert-Butyl 2-amino-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate hydrochloride (CAS 2177263-54-4, ) Key Differences:
  • Amino Position: Amino group at position 2 instead of 7 alters steric and electronic interactions.
  • Physicochemical Impact : Higher solubility in polar solvents due to protonated amine hydrochloride form .
Ester vs. Carbamate Modifications
  • Example : Ethyl 4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate (CAS 604003-26-1, )
    • Key Differences :
  • Ester Group : Ethyl ester at position 2 increases hydrophobicity (logP ~1.07) compared to the tert-butyl carbamate (logP ~1.24 estimated) .
  • Reactivity : Oxo group at position 4 enhances susceptibility to nucleophilic attack, unlike the stable carbamate in the target compound.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 134 CAS 604003-26-1
Molecular Weight ~281.31 g/mol (estimated) 549.26 g/mol 223.27 g/mol
logP (Predicted) 1.24 3.05 1.07
Polar Surface Area ~104 Ų ~110 Ų ~95 Ų
Solubility (Water) Low Very Low Moderate
Key Functional Groups 7-Amino, tert-butyl carbamate Carbamoyl, pyridinylmethyl Ethyl ester, oxo

Biological Activity

tert-butyl 7-amino-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-5-carboxylate (CAS No. 2309465-62-9) is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with β-keto esters in acetic acid under reflux conditions. The resulting intermediates undergo hydrogenation to yield the final product. Its chemical structure features a pyrazolo-diazepine core which is essential for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies focusing on its potential therapeutic effects. Notable areas of research include:

1. Enzyme Inhibition

Research indicates that compounds with a pyrazolo-diazepine structure may act as inhibitors for various enzymes involved in cancer progression and inflammation. For instance, similar derivatives have shown inhibitory activity against BRAF(V600E) and EGFR pathways .

2. Receptor Modulation

Studies have highlighted the potential of pyrazolo derivatives to modulate GABA_A receptors. Compounds structurally related to this compound have been shown to act as partial agonists at these receptors . This suggests a possible application in treating anxiety and other neurological disorders.

3. Antitumor Activity

Pyrazole derivatives are recognized for their antitumor properties. In vitro studies have demonstrated that certain pyrazolo compounds exhibit significant cytotoxic effects on various cancer cell lines. For example, a study revealed that compounds with similar structural motifs enhanced the efficacy of established chemotherapeutics like doxorubicin in breast cancer models .

Case Studies

Several case studies provide insight into the biological activity of this compound:

StudyFindings
Conde-Ceide et al. (2022)Investigated mGlu 5 receptor modulators; found that fused pyrazolo derivatives showed efficacy in preclinical models for schizophrenia .
Umesha et al. (2017)Reported synergistic effects of pyrazoles with doxorubicin in MCF-7 and MDA-MB-231 breast cancer cells; identified brominated and chlorinated variants as particularly effective .
Electrophysiological Studies (2019)Demonstrated modulation of GABA_A receptor currents by pyrazolo derivatives; highlighted potential for anxiety treatment .

Q & A

Q. What established synthetic methodologies are used for tert-butyl 7-amino-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-5-carboxylate, and how do reaction conditions impact yield?

The compound is synthesized via multi-step routes involving condensation of pyrazole precursors with amines. Key steps include:

  • Cyclization : Pyrazole derivatives react with tert-butyl carbamate groups under basic conditions (e.g., NaH in DMF) to form the diazepine core .
  • Amination : Introduction of the amino group requires controlled pH and temperature to avoid side reactions .
  • Protection/Deprotection : The tert-butyloxycarbonyl (Boc) group is used for temporary protection, requiring acidic conditions (e.g., TFA) for removal .

Critical Reaction Conditions :

StepReagents/CatalystsSolventTemperatureYield Optimization
CyclizationNaH, DMFDMF0–25°CSlow addition of base to prevent exothermic side reactions
Boc DeprotectionTFADCMRoom tempStrict anhydrous conditions to avoid hydrolysis

Yield improvements (>70%) are achieved by optimizing stoichiometry and reaction time .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies regiochemistry and functional group integration (e.g., tert-butyl at δ ~1.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ = 289.16) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97%) using C18 columns and UV detection at 254 nm .

Example NMR Data :

ProtonChemical Shift (δ, ppm)MultiplicityAssignment
NH26.8–7.2Broad singletPrimary amine
Boc CH31.4Singlettert-Butyl group

Advanced Research Questions

Q. How can computational reaction path search methods optimize derivative synthesis?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error:

  • ICReDD Methodology : Combines quantum mechanics with machine learning to screen reaction pathways. For example, simulating Boc deprotection kinetics identifies optimal TFA concentrations .
  • Solvent Effects : COSMO-RS models predict solvent compatibility, improving yield in polar aprotic solvents like DMF .

Case Study : Computational screening identified NaH as superior to KOtBu for cyclization, reducing side-product formation by 30% .

Q. How can structural analogs resolve contradictions in reported biological activity data?

Discrepancies in activity (e.g., enzyme inhibition vs. receptor antagonism) arise from stereochemical or functional group variations:

  • Comparative Analysis :
AnalogStructural VariationBiological Activity
tert-Butyl 3-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylateAminomethyl vs. amino groupEnhanced kinase inhibition (IC50 = 0.8 µM vs. 5.2 µM)
5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acidCarboxylic acid substitutionLoss of cellular permeability due to polarity

Strategy : Use X-ray crystallography or molecular docking to correlate substituent positioning with target binding .

Q. What methodologies address challenges in scaling up synthesis for preclinical studies?

  • Process Intensification : Continuous flow reactors improve heat/mass transfer during exothermic steps (e.g., cyclization) .
  • Quality-by-Design (QbD) : DOE (Design of Experiments) identifies critical parameters (e.g., DMF:H2O ratio) for reproducibility .

Scale-Up Data :

ParameterLab Scale (1 g)Pilot Scale (100 g)
Yield72%68%
Purity98%95%
Key AdjustmentManual coolingJacketed reactor cooling

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